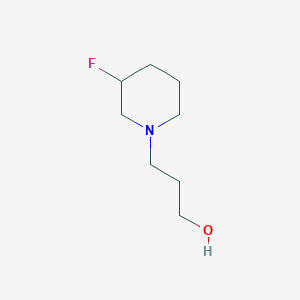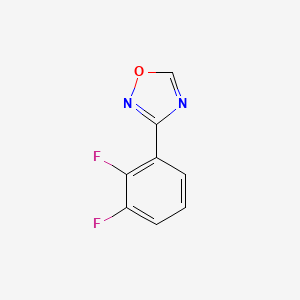
benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside is a complex carbohydrate derivative It is a glucopyranoside, meaning it is derived from glucose, and contains several functional groups, including acetylamino, benzylidene, and carboxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose to form a benzylidene acetal. This is followed by the introduction of the acetylamino group through acetylation. The carboxymethyl group is then introduced via a carboxymethylation reaction. The final product is obtained after deprotection of the benzylidene group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and to develop carbohydrate-based drugs.
Mecanismo De Acción
The mechanism of action of benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the benzylidene and carboxymethyl groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside: Lacks the benzylidene and carboxymethyl groups.
Benzyl 4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Lacks the acetylamino and carboxymethyl groups.
Benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Lacks the carboxymethyl group.
Uniqueness
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside is unique due to the presence of all three functional groups: acetylamino, benzylidene, and carboxymethyl. This combination of groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C24H27NO8 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
InChI |
InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23?,24-/m1/s1 |
Clave InChI |
KBBGPRDVHUWBLB-YSAWWDRSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC(=O)O |
SMILES canónico |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)

![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)
![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
![Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B12453907.png)
![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12453911.png)
![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B12453917.png)


![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12453943.png)
![3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B12453949.png)
